molecular formula C21H20N4O3S2 B2543751 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 847402-34-0

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2543751
CAS RN: 847402-34-0
M. Wt: 440.54
InChI Key: OFMNHUBFONWQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications

Protective Effects on Oxidative Stress

Thiazolo-triazole compounds have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. These compounds can ameliorate peroxidative injury, suggesting potential applications in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activities

Thiazole and triazole derivatives have shown promising antimicrobial activities. This includes a range of synthesized compounds tested against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against fungi such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of Diverse Heterocycles

Research demonstrates the versatility of thiazole derivatives as intermediates for synthesizing a wide array of heterocyclic compounds, including oxazoles, imidazoles, and pyridines. This underscores the utility of such compounds in organic synthesis, providing a toolkit for creating a variety of biologically active molecules (Honey, Pasceri, Lewis, & Moody, 2012).

Anticancer Potential

Thiazolo[3,2-a]pyridines, synthesized through multicomponent reactions, have shown promise in anticancer research. Some derivatives exhibit significant activity against various cancer cell lines, indicating the potential for development into therapeutic agents (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNHUBFONWQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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